4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride 4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1146960-36-2
VCID: VC2934795
InChI: InChI=1S/C17H27NO.ClH/c1-17(2,3)15-6-4-5-7-16(15)19-13-10-14-8-11-18-12-9-14;/h4-7,14,18H,8-13H2,1-3H3;1H
SMILES: CC(C)(C)C1=CC=CC=C1OCCC2CCNCC2.Cl
Molecular Formula: C17H28ClNO
Molecular Weight: 297.9 g/mol

4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride

CAS No.: 1146960-36-2

Cat. No.: VC2934795

Molecular Formula: C17H28ClNO

Molecular Weight: 297.9 g/mol

* For research use only. Not for human or veterinary use.

4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride - 1146960-36-2

Specification

CAS No. 1146960-36-2
Molecular Formula C17H28ClNO
Molecular Weight 297.9 g/mol
IUPAC Name 4-[2-(2-tert-butylphenoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C17H27NO.ClH/c1-17(2,3)15-6-4-5-7-16(15)19-13-10-14-8-11-18-12-9-14;/h4-7,14,18H,8-13H2,1-3H3;1H
Standard InChI Key CFOQWCLZQMHOTJ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=CC=C1OCCC2CCNCC2.Cl
Canonical SMILES CC(C)(C)C1=CC=CC=C1OCCC2CCNCC2.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride consists of several key structural components: a piperidine ring connected via a two-carbon (ethyl) bridge to a phenoxy group, with a tert-butyl substituent at the 2-position of the phenyl ring. This structure differs from the related compound 4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride (CAS: 1146960-29-3), which lacks the ethyl bridge between the piperidine and phenoxy groups .

The most accurate representation of this compound would follow similar nomenclature patterns seen in related structures. The IUPAC name would be 4-[2-(2-tert-butylphenoxy)ethyl]piperidine hydrochloride, following the naming conventions observed in similar compounds .

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC17H28ClNOBased on structural components
Molecular Weight~297.9 g/molCalculated from molecular formula
Physical StateSolidTypical for hydrochloride salts of similar compounds
SolubilityLikely soluble in water, methanol, ethanol; less soluble in less polar solventsBased on comparable hydrochloride salts

The inclusion of the hydrochloride salt form indicates that the piperidine nitrogen is protonated, which would enhance water solubility compared to the free base form. This is a common feature of piperidine-containing compounds .

Structural Comparison with Related Compounds

Several structurally related compounds provide insight into the likely properties of our target molecule:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
4-[2-(Tert-butyl)phenoxy]piperidine hydrochlorideC15H24ClNO269.81 g/molLacks ethyl linker between piperidine and phenoxy
4-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochlorideC17H27Cl2NO332.3 g/molContains ethyl linker but has tert-butyl at 4-position and chloro at 2-position
4-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochlorideC21H36ClNO354.0 g/molContains ethyl linker but has tert-butyl groups at both 2- and 4-positions

The positioning of substituents on the phenyl ring significantly affects the three-dimensional structure and potential biological interactions of these compounds. Our target compound, with a single tert-butyl group at the 2-position and an ethyl linker, would have distinct conformational properties compared to these analogues .

Chemical Reactivity and Synthesis

Reactive Centers

Based on its structure, 4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride contains several reactive functional groups:

  • Protonated piperidine nitrogen: Acts as a weak acid in its protonated form, but the free base would behave as a nucleophile and base.

  • Ether linkage: Generally stable but potentially susceptible to cleavage under strongly acidic conditions.

  • Aromatic ring: Capable of electrophilic aromatic substitution reactions, with reactivity influenced by the phenoxy (activating, ortho/para-directing) and tert-butyl (activating, ortho/para-directing) substituents.

  • tert-Butyl group: Provides steric hindrance and can influence the reactivity of nearby positions on the aromatic ring.

StepReactionConditions
1Reaction of 2-tert-butylphenol with 2-bromoethanol or equivalentBase (K2CO3, NaOH), polar aprotic solvent (DMF, acetone), heat
2Conversion of the resulting alcohol to a good leaving groupSOCl2, PBr3, or tosylation reagents
3Nucleophilic substitution with piperidinePolar aprotic solvent, base, heat
4Salt formationHCl in diethyl ether or dioxane

This synthetic route would follow established methods for the preparation of aryloxylalkylpiperidines and their hydrochloride salts, which are common in pharmaceutical chemistry .

Spectroscopic Characterization

Predicted Spectral Properties

Based on its structural features, 4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride would be expected to show the following spectroscopic characteristics:

1H NMR Spectroscopy

Proton EnvironmentExpected Chemical Shift (ppm)Multiplicity
tert-Butyl protons1.3-1.4Singlet
Piperidine ring protons1.6-2.0, 2.8-3.1Multiplets
Ethyl bridge protons2.7-2.9, 4.0-4.2Triplets
Aromatic protons6.8-7.3Multiplets
NH+ (hydrochloride)8.5-9.5Broad singlet

13C NMR Spectroscopy

Key carbon signals would include the tert-butyl carbons (~30 ppm for methyls, ~35 ppm for quaternary carbon), ethyl bridge carbons (~35 and ~65-70 ppm), piperidine carbons (~25-55 ppm), and aromatic carbons (~115-160 ppm).

Mass Spectrometry

In mass spectrometry, the compound would likely show a molecular ion peak corresponding to the free base (M+ = 261) rather than the hydrochloride salt, with fragment ions potentially arising from:

  • Loss of the tert-butyl group (M+ - 57)

  • Cleavage at the ether linkage

  • Fragmentation of the piperidine ring

Applications and Research Context

Related Research

Structurally related compounds have been cataloged in chemical databases, suggesting interest in this chemical class. For example:

  • 4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride (CAS: 1146960-29-3) is indexed in PubChem, indicating its relevance to chemical research .

  • Variations with different substitution patterns, such as 4-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride (CAS: 1220033-96-4) and 4-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride (CAS: 1219961-06-4), suggest systematic exploration of structure-activity relationships .

Precaution TypeRecommended Measures
Personal Protective EquipmentChemical-resistant gloves, safety goggles, lab coat
Engineering ControlsUse in well-ventilated area or fume hood
StorageStore in tightly closed container in cool, dry place
IncompatibilitiesStrong oxidizers, strong acids, strong bases
DisposalFollow local regulations for hazardous waste disposal

It should be noted that these precautions are based on general handling procedures for similar compounds classified as irritants, and specific safety data for this exact compound may vary.

Computational Analysis

Structural Parameters

Computational modeling would predict the following structural features for 4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride:

  • The piperidine ring would likely adopt a chair conformation, with the ethyl linker in an equatorial position to minimize steric interactions.

  • The tert-butyl group at the 2-position of the phenyl ring would create significant steric hindrance, potentially affecting the dihedral angle between the phenyl ring and the ethoxy group.

  • In the salt form, the protonated piperidine nitrogen would carry a positive charge, balanced by the chloride counterion.

Electronic Properties

The compound would be expected to have the following electronic characteristics:

  • The phenoxy oxygen would serve as a hydrogen bond acceptor.

  • The protonated piperidine nitrogen would function as a hydrogen bond donor.

  • The tert-butyl group would contribute electron density to the aromatic ring through an inductive effect.

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